N'-Nitrosonornicotine

Description

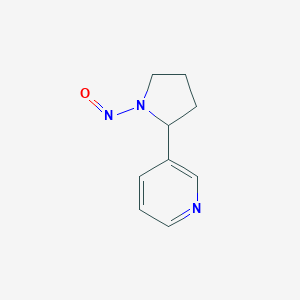

Structure

3D Structure

Properties

IUPAC Name |

3-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860182 | |

| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80508-23-2, 84237-38-7, 16543-55-8 | |

| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Overview on the Synthesis and Biological Implications of N'-Nitrosonornicotine (NNN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N'-Nitrosonornicotine (NNN) is a potent Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC).[1] This document provides a technical overview of its formation from nicotine and related precursors for research and informational purposes only. The synthesis of hazardous substances should only be conducted by trained professionals in controlled laboratory settings with appropriate safety precautions. Detailed synthesis protocols are not provided in this guide; instead, analytical methodologies for its quantification are detailed.

Core Principles of this compound (NNN) Formation

This compound (NNN) is a tobacco-specific nitrosamine (TSNA) primarily formed through the nitrosation of nornicotine.[2] Nornicotine itself is a metabolite of nicotine or is present as a minor alkaloid in tobacco products.[1] The nitrosation reaction involves the conversion of the secondary amine group in nornicotine into a nitroso group.[2]

Chemical Reaction Pathway

The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.[1] This reaction requires a nitrosating agent, typically derived from nitrites (NO₂⁻). Under acidic conditions, such as those found in the stomach or during the tobacco curing process, nitrite is converted to nitrous acid (HNO₂).[1][2] Nitrous acid can then form the potent nitrosating agent, the nitrosonium ion (NO⁺), which reacts with the secondary amine of nornicotine to yield NNN.[1] While nicotine is the primary alkaloid in tobacco, its conversion to nornicotine is a key step for NNN formation.[1] The nitrosation of the secondary amine in nornicotine occurs at a much greater rate than the nitrosation of the tertiary amine in nicotine.[3]

Caption: Formation pathway of NNN from nicotine and nitrite precursors.

Factors Influencing NNN Synthesis

Several factors influence the rate and yield of NNN formation:

-

Precursor Availability: The concentration of nornicotine and nitrosating agents is a primary determinant of NNN formation.[1] Dietary nitrates, which can be converted to nitrites by oral microflora, are a major source of nitrosating agents.[1]

-

pH: Acidic conditions significantly promote the formation of nitrous acid and the nitrosonium ion, thereby accelerating the nitrosation reaction.[1][2] This is particularly relevant for endogenous NNN formation in the stomach.[1][2]

-

Inhibitors: Certain compounds can inhibit the nitrosation process. Ascorbic acid (Vitamin C) is a well-known inhibitor that can block endogenous NNN formation.[1]

-

Tobacco Processing: During the curing, aging, and processing of tobacco, conditions can become favorable for NNN formation.[2] Factors such as tobacco type, humidity, and curing methods can impact the final levels of NNN in tobacco products.[4]

Quantitative Data on NNN Levels

The levels of NNN can vary significantly depending on the product and context. The following tables summarize reported concentrations of NNN in various matrices.

Table 1: NNN Levels in Tobacco Products

| Tobacco Product | NNN Concentration Range | Reference |

|---|---|---|

| Moist Snuff (USA) | 3.04 - 8.73 µg/g dry weight | [5] |

| Cigarette Tobacco (International) | 45 - 12,454 ng/cigarette | [5] |

| Burley Tobacco Smoke | Highest among tested varieties |[4] |

Table 2: NNN Levels in Biological Samples from Tobacco Users

| Biological Matrix | Subject Group | NNN Concentration / Level | Reference |

|---|---|---|---|

| Urine | Smokers (Baseline) | Mean: 0.12 pmol/mL | [3] |

| Plasma | Moist Snuff Users | Cmax Range: 3.5 - 10 pg/mL | [6] |

| Toenails | Smokers | Average ratio of NNN to NNAL: 2.8 | [7] |

| Toenails | Non-smokers | Mean: 0.35 ± 0.16 fmol/mg |[7] |

Experimental Protocols: Quantification of NNN in Biological Matrices

Accurate quantification of NNN is critical for exposure assessment and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used, highly sensitive method.

Protocol for NNN Quantification in Human Plasma

This protocol is adapted from methodologies developed for the analysis of NNN in plasma samples.[1][6]

-

Sample Preparation:

-

To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., NNN-d₄).

-

Add 10 µL of 10 M sodium hydroxide and 100 µL of saturated sodium chloride solution.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

-

Centrifuge at approximately 1860g for 10 minutes to separate the layers.

-

Transfer the organic (upper) phase to a clean tube.

-

-

Concentration and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of 4 M formic acid and 150 µL of MTBE.

-

Vortex and centrifuge at 1860g for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Utilize a suitable chromatographic column for separation.

-

Perform detection using multiple-reaction monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for NNN and its internal standard.

-

Caption: General experimental workflow for the quantification of NNN.

Biological Signaling and Carcinogenesis

NNN is not directly carcinogenic; it requires metabolic activation to exert its carcinogenic effects.[8] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[8]

Metabolic Activation Pathway

The metabolic activation of NNN involves α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[9][10] This creates unstable intermediates that spontaneously decompose to form diazohydroxides. These intermediates can then generate alkyldiazonium ions, which are highly reactive electrophiles that can bind to DNA, forming DNA adducts.[8] If these DNA adducts are not repaired, they can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.[10][11] In addition to its genotoxic effects, NNN has been shown to activate signal transduction pathways, including STAT1 and GATA3, which are involved in cell proliferation and survival.[9][11]

Caption: Metabolic activation and carcinogenic pathway of NNN.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 3. Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Carcinogenic Cascade of N'-Nitrosonornicotine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Found in a variety of tobacco products, NNN is a significant etiological agent in cancers of the esophagus, oral cavity, and nasal cavity.[1][2] Its carcinogenicity is not direct; rather, it requires metabolic activation to exert its genotoxic effects, initiating a complex cascade of molecular events that can lead to tumorigenesis. This in-depth technical guide delineates the core mechanisms of NNN's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent dysregulation of critical cellular signaling pathways.

Metabolic Activation: The Initiation of Carcinogenesis

The bioactivation of NNN is a critical initiating step in its carcinogenic process and is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] The principal activation pathway is α-hydroxylation, which occurs at either the 2'- or 5'-carbon of the pyrrolidine ring.[2][3]

-

2'-Hydroxylation: This pathway, catalyzed by enzymes such as CYP2A6 and CYP2A13, leads to the formation of an unstable intermediate, 2'-hydroxyNNN.[4][5][6] This intermediate spontaneously decomposes to form a reactive diazohydroxide, which can then alkylate DNA, forming pyridyloxobutyl (POB)-DNA adducts.[2][7]

-

5'-Hydroxylation: Similarly, 5'-hydroxylation, also mediated by CYP enzymes, produces the unstable 5'-hydroxyNNN.[3] Its decomposition generates a different diazohydroxide that can also lead to the formation of DNA adducts, specifically pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.[8]

Detoxification pathways, such as pyridine N-oxidation, also exist, leading to the formation of less toxic metabolites like NNN-N-oxide.[2] The balance between these activation and detoxification pathways significantly influences the overall carcinogenic potential of NNN.

Quantitative Data on NNN Metabolism

The efficiency of NNN metabolism by different CYP enzymes has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity and catalytic rate of these enzymes for NNN.

| Enzyme | NNN Concentration (µM) | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Human CYP2A6 | 0.5 - 800 | 11.0 | 11.0 | [9] |

| Human CYP2A13 | Not Specified | 3.5 (for OPB formation) | 6.3 (for OPB formation) | [10] |

| Human CYP2A13 | Not Specified | 9.3 (for HPB formation) | 10.7 (for HPB formation) | [10] |

| Human CYP3A4 | 0.5 - 800 | Not Specified | Not Specified | [4] |

| Human CYP2E1 | 0.5 - 800 | Not Specified | Not Specified | [4] |

| Rat Liver Microsomes | Not Specified | 910 | 4.7 (pmol/min/mg protein) | [11] |

Table 1: Kinetic Parameters of NNN Metabolism by Cytochrome P450 Enzymes. OPB: 4-oxo-4-(3-pyridyl)butanal; HPB: 4-hydroxy-4-(3-pyridyl)-1-butanone.

DNA Adduct Formation: The Molecular Signature of Damage

The reactive electrophiles generated from NNN metabolism covalently bind to DNA, forming DNA adducts. These adducts are considered a critical step in the initiation of cancer.[10] If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes such as oncogenes and tumor suppressor genes.[6]

Several types of NNN-derived DNA adducts have been identified and quantified in both in vitro and in vivo studies.

Quantitative Data on NNN-Derived DNA Adducts

The levels of POB-DNA adducts have been quantified in various tissues of rats treated with NNN, providing a measure of DNA damage in target organs.

| Tissue | (R)-NNN Treatment (fmol/mg DNA) | (S)-NNN Treatment (fmol/mg DNA) | Reference |

| Nasal Olfactory Mucosa | |||

| 7-POB-Gua | ~1500 (at 70 weeks) | ~500 (at 70 weeks) | [12] |

| O²-POB-dThd | ~600 (at 70 weeks) | ~200 (at 70 weeks) | [12] |

| Nasal Respiratory Mucosa | |||

| 7-POB-Gua | ~2000 (at 30 weeks) | ~4000 (at 70 weeks) | [2] |

| O²-POB-dThd | ~2000 (at 30 weeks) | ~4000 (at 70 weeks) | [2] |

| Oral Mucosa | |||

| 7-POB-Gua | ~200 (at 50 weeks) | ~1000 (at 70 weeks) | [2] |

| O²-POB-dThd | ~200 (at 50 weeks) | ~1000 (at 70 weeks) | [2] |

| Esophageal Mucosa | |||

| 7-POB-Gua | ~400 (at 50 weeks) | ~1800 (at 70 weeks) | [12] |

| O²-POB-dThd | ~500 (at 50 weeks) | ~1800 (at 70 weeks) | [12] |

| Liver | |||

| 7-POB-Gua | ~50 (at 10 weeks) | ~400 (at 10 weeks) | [12] |

| O²-POB-dThd | ~70 (at 10 weeks) | ~300 (at 10 weeks) | [12] |

Table 2: Levels of Pyridyloxobutyl (POB)-DNA Adducts in Tissues of F-344 Rats Treated with (R)- or (S)-NNN (14 ppm in drinking water). Data are approximated from graphical representations in the cited literature.

Dysregulation of Cellular Signaling: The Path to Malignancy

Beyond its direct genotoxic effects, NNN can also promote tumor growth and progression by activating cellular signaling pathways.[6] This is often mediated through the interaction of NNN and its metabolites with cellular receptors, particularly nicotinic acetylcholine receptors (nAChRs).[13]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

NNN can bind to and activate various nAChR subtypes, which are expressed on a variety of cell types, including epithelial cells of the esophagus and oral cavity.[13] This activation can trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. NNN appears to preferentially bind to heteropentameric nAChRs.[1]

Downstream Signaling Pathways

Activation of nAChRs by NNN can lead to the stimulation of several key signaling pathways implicated in cancer:

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a central regulator of cell proliferation. NNN has been shown to induce the phosphorylation and activation of ERK1/2 in cancer cells.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Activation of this pathway by NNN can inhibit apoptosis and promote cell cycle progression.[14]

The combined effects of DNA damage and the sustained activation of these pro-tumorigenic signaling pathways create a microenvironment conducive to tumor development and progression.

Carcinogenicity in Animal Models

The carcinogenic potential of NNN has been extensively studied in various animal models, providing crucial evidence for its classification as a human carcinogen. These studies have also been instrumental in identifying target organs and understanding the dose-response relationship of NNN-induced tumorigenesis.

Quantitative Data on NNN-Induced Tumorigenesis

| Animal Model | NNN Dose | Route of Administration | Target Organ(s) | Tumor Incidence/Multiplicity | Reference |

| F-344 Rats | 1 mmol/kg (total) | Subcutaneous injection | Nasal Cavity | Significant increase (P<0.01) | [15] |

| 3 mmol/kg (total) | Subcutaneous injection | Nasal Cavity | Significant increase (P<0.01) | [15] | |

| 9 mmol/kg (total) | Subcutaneous injection | Nasal Cavity, Esophagus | Significant increase (P<0.01 for nasal, P<0.05 for esophageal) | [15] | |

| 0.012% in drinking water (36 weeks) | Drinking water | Esophagus, Nasal Cavity | Esophagus: 23/24; Nasal Cavity: 21/24 | [1] | |

| A/J Mice | Not specified in abstract | Not specified in abstract | Lung | Induces lung adenomas | [16] |

Table 3: Tumorigenicity of NNN in Animal Models.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to investigate the carcinogenicity of NNN.

In Vitro Metabolism of NNN with Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic activation of NNN by liver enzymes.

1. Preparation of Rat Liver Microsomes:

- Euthanize male Sprague-Dawley rats and perfuse the liver with ice-cold saline.

- Homogenize the liver in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

- Perform differential centrifugation to isolate the microsomal fraction (S9 fraction followed by ultracentrifugation).[3]

- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Incubation:

- Prepare incubation mixtures containing rat liver microsomes (e.g., 0.5-1.0 mg/mL protein), NNN (at various concentrations), and a buffer solution.

- Pre-incubate the mixture at 37°C for a few minutes.

- Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Incubate at 37°C for a defined period (e.g., 10-60 minutes).

3. Reaction Termination and Sample Preparation:

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

- Centrifuge the mixture to pellet the precipitated protein.

- Collect the supernatant for analysis.

4. Analysis of Metabolites:

- Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) to separate and quantify NNN and its metabolites.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_microsomes [label="Prepare Rat Liver\nMicrosomes"];

incubation [label="Incubate Microsomes with\nNNN and NADPH"];

terminate [label="Terminate Reaction"];

analyze [label="Analyze Metabolites\nby HPLC-MS"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_microsomes;

prep_microsomes -> incubation;

incubation -> terminate;

terminate -> analyze;

analyze -> end;

}

Analysis of NNN-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

1. DNA Isolation:

- Isolate genomic DNA from tissues or cells exposed to NNN using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

2. DNA Hydrolysis:

- Enzymatically digest the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

3. Solid-Phase Extraction (SPE) Cleanup:

- Partially purify the DNA hydrolysate using a solid-phase extraction cartridge to remove interfering substances.

4. LC-MS/MS Analysis:

- Inject the purified sample into an LC-MS/MS system.

- Separate the deoxyribonucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.

- Detect and quantify the specific NNN-DNA adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with stable isotope-labeled internal standards for accurate quantification.[13]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

isolate_dna [label="Isolate Genomic DNA"];

hydrolyze_dna [label="Enzymatic Hydrolysis\nto Deoxyribonucleosides"];

spe_cleanup [label="Solid-Phase Extraction\n(SPE) Cleanup"];

lcmsms_analysis [label="LC-MS/MS Analysis\n(MRM Mode)"];

quantify_adducts [label="Quantify DNA Adducts"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> isolate_dna;

isolate_dna -> hydrolyze_dna;

hydrolyze_dna -> spe_cleanup;

spe_cleanup -> lcmsms_analysis;

lcmsms_analysis -> quantify_adducts;

quantify_adducts -> end;

}

Conclusion

The carcinogenicity of this compound is a multi-step process initiated by metabolic activation, leading to the formation of genotoxic DNA adducts and the dysregulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental workflows. A thorough understanding of this carcinogenic cascade is essential for researchers, scientists, and drug development professionals working to mitigate the health risks associated with tobacco use and to develop novel strategies for cancer prevention and therapy.

References

- 1. Comparative carcinogenicity in F344 rats and Syrian golden hamsters of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of pyridyloxobutyl DNA adducts in nasal and oral mucosa of rats treated chronically with enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitation of pyridyloxobutyl-DNA adducts in tissues of rats treated chronically with (R)- or (S)-N’-nitrosonornicotine (NNN) in a carcinogenicity study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of pyridyloxobutyl DNA adducts of tobacco-specific nitrosamines in rat tissue DNA by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strain A/J mouse lung adenoma growth patterns vary when induced by different carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of N'-Nitrosonornicotine by Cytochrome P450: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine (TSNA), is a potent procarcinogen implicated in the development of esophageal, oral, and nasal cancers. Its carcinogenicity is contingent upon metabolic activation, a process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive examination of the metabolic activation of NNN by cytochrome P450. It delineates the primary metabolic pathways, including the critical α-hydroxylation routes leading to DNA-reactive intermediates and the detoxification pathways. Quantitative kinetic data for key enzymatic reactions are summarized, and detailed experimental protocols for the in vitro study of NNN metabolism are provided. Furthermore, this guide employs Graphviz (DOT language) to visually represent the intricate signaling pathways and experimental workflows, offering a clear and concise resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound (NNN) is a significant procarcinogen found in tobacco products, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] The carcinogenic activity of NNN is not inherent but requires metabolic activation to exert its genotoxic effects.[1][2] This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes, which transform NNN into highly reactive electrophilic intermediates capable of forming covalent adducts with DNA.[1] These DNA adducts, if not repaired, can lead to mutations in critical genes, initiating the process of tumorigenesis.[2] Understanding the metabolic pathways of NNN and the specific CYP enzymes involved is crucial for assessing cancer risk and developing potential strategies for cancer prevention. This guide offers an in-depth exploration of the metabolic activation of NNN by cytochrome P450, targeting researchers, scientists, and professionals in drug development.

Metabolic Pathways of this compound

The metabolism of NNN proceeds through two main types of pathways: metabolic activation pathways that lead to carcinogenic intermediates, and detoxification pathways that result in the formation of less harmful, excretable metabolites.[2][3] The balance between these pathways is a critical determinant of the overall carcinogenic potential of NNN.[2]

Metabolic Activation: α-Hydroxylation

The primary pathway for the metabolic activation of NNN is α-hydroxylation, which is catalyzed by CYP enzymes.[1][2] This process involves the introduction of a hydroxyl group at the carbon atom adjacent (in the α-position) to the N-nitroso group. α-hydroxylation of NNN can occur at two positions on the pyrrolidine ring: the 2'-position and the 5'-position.[1][2]

-

2'-Hydroxylation: This pathway is considered to be more mutagenic and carcinogenic.[1] It leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously decomposes to form a reactive diazohydroxide, which can then alkylate DNA to form pyridyloxobutyl (POB)-DNA adducts.[1][2]

-

5'-Hydroxylation: This pathway is the more prevalent metabolic route in humans.[1] It results in the formation of another unstable intermediate, 5'-hydroxyNNN. Similar to 2'-hydroxyNNN, this intermediate also decomposes to form a diazohydroxide that can subsequently bind to DNA.[2]

The formation of these DNA adducts is a critical step in the initiation of cancer.[1]

Detoxification Pathways

In addition to the activation pathways, NNN can also undergo detoxification reactions, which produce metabolites that are generally less toxic and more readily excreted from the body. These pathways compete with α-hydroxylation and can therefore modulate the carcinogenicity of NNN.[3]

-

Pyridine N-oxidation: This pathway leads to the formation of NNN-N-oxide, a metabolite that is considered a detoxification product.[2]

-

Nornicotine Formation: Another detoxification route involves the denitrosation of NNN to form nornicotine.

-

β-Hydroxylation: Hydroxylation at the β-position of the pyrrolidine ring is another minor metabolic pathway that is generally considered to be a detoxification route.[3]

The interplay between these metabolic activation and detoxification pathways is complex and can be influenced by various factors, including the specific CYP enzymes involved and individual genetic variations in these enzymes.

Role of Cytochrome P450 Enzymes

Several cytochrome P450 enzymes have been identified as being involved in the metabolism of NNN. The most important among these are members of the CYP2A subfamily.

-

CYP2A6: This enzyme is primarily expressed in the human liver and is a key catalyst in the metabolic activation of NNN.[4]

-

CYP2A13: Predominantly expressed in the respiratory tract, CYP2A13 is highly efficient in the metabolic activation of another tobacco-specific nitrosamine, NNK, and is also implicated in NNN metabolism.[5][6] Its location in the primary site of tobacco smoke exposure makes it particularly important in the context of smoking-related cancers.

Other CYP enzymes, such as those in the CYP1A and CYP3A subfamilies, may also contribute to NNN metabolism, although their roles are generally considered to be less significant than those of the CYP2A enzymes.[1]

Quantitative Data on NNN Metabolism

The following table summarizes the available quantitative data on the kinetics of NNN metabolism by various cytochrome P450 enzymes. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Substrate | Pathway | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Rat P450 2A3 | (R,S)-NNN | α-hydroxylation | 7 | 17 | [4] |

| Rat P450 2A3 | (R)-NNN | 2'-hydroxylation | - | - | [4] |

| Rat P450 2A3 | (S)-NNN | 5'-hydroxylation | - | - | [4] |

| Human CYP2A13 | NNK | OPB formation | 3.5 | 6.3 | [7] |

| Human CYP2A13 | NNK | HPB formation | 9.3 | 10.7 | [7] |

| Human CYP2A13 | NNK | OPBA formation | 4.1 | 1.3 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of NNN by cytochrome P450 enzymes.

In Vitro NNN Metabolism Assay with Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of NNN metabolism and identify the resulting metabolites using human liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

This compound (NNN)

-

Pooled human liver microsomes

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., a deuterated analog of a metabolite)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC vials

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and NNN at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Analysis of NNN Metabolites

This protocol outlines the analysis of the samples generated from the in vitro metabolism assay to identify and quantify NNN metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule of the metabolite) and a specific product ion generated by fragmentation.

-

Data Analysis: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.

Visualizations

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound (NNN).

Experimental Workflow for In Vitro NNN Metabolism

Caption: Experimental workflow for in vitro NNN metabolism assay.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a critical process in its carcinogenicity. The formation of DNA-reactive intermediates through α-hydroxylation, primarily catalyzed by CYP2A6 and CYP2A13, is the key initiating event in NNN-induced tumorigenesis. A thorough understanding of these metabolic pathways, the enzymes involved, and their kinetic properties is essential for assessing human cancer risk associated with tobacco use. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the complexities of NNN metabolism and to explore potential strategies for mitigating its carcinogenic effects. Future research should focus on obtaining more precise quantitative data for NNN metabolism by human CYP isoforms and on elucidating the factors that influence the balance between metabolic activation and detoxification in vivo.

References

- 1. benchchem.com [benchchem.com]

- 2. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]

- 7. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

N'-Nitrosonornicotine (NNN) DNA Adduct Formation and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its carcinogenicity is primarily attributed to its ability to form covalent adducts with cellular DNA, leading to genetic mutations and initiating the process of carcinogenesis. Understanding the mechanisms of NNN-induced DNA adduct formation and the cellular pathways responsible for their repair is critical for risk assessment, the development of preventative strategies, and the design of novel therapeutics. This technical guide provides an in-depth overview of the core aspects of NNN-DNA adduct chemistry, the enzymatic pathways involved in their removal, and detailed experimental protocols for their study.

This compound DNA Adduct Formation

The formation of DNA adducts by NNN is a multi-step process that begins with its metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This activation generates highly reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA bases.

The two major pathways of NNN metabolic activation are 2'-hydroxylation and 5'-hydroxylation.[1] These pathways lead to the formation of unstable α-hydroxyNNN intermediates that spontaneously decompose to form reactive diazonium ions and oxonium ions. These electrophilic species are responsible for the pyridyloxobutylation and pyridylhydroxybutylation of DNA.[2]

The primary types of NNN-DNA adducts that have been identified include:

-

Pyridyloxobutyl (POB) Adducts: These are formed following the 2'-hydroxylation pathway.

-

Pyridylhydroxybutyl (PHB) Adducts: These are also formed following the 2'-hydroxylation pathway.

-

Adducts from 5'-hydroxylation: This pathway also leads to the formation of various DNA adducts.[1]

These adducts can form on different positions of all four DNA bases, with a prevalence for guanine and thymine. Some of the well-characterized NNN-DNA adducts include O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua).[3] The persistence of these adducts in tissues, particularly 7-POB-dGuo, is thought to be a critical factor in NNN-induced carcinogenesis, likely due to inefficient DNA repair.[3]

DNA Repair Pathways for NNN-Induced Adducts

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary pathways involved in the repair of NNN-induced lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[4][5]

Base Excision Repair (BER)

BER is primarily responsible for the removal of smaller, non-helix-distorting DNA lesions. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. While the specific DNA glycosylases that act on NNN adducts are not fully elucidated, this pathway is crucial for repairing certain types of NNN-induced damage. Following base removal, an apurinic/apyrimidinic (AP) endonuclease cleaves the phosphodiester backbone at the abasic site. DNA polymerase then fills the gap, and DNA ligase seals the nick to complete the repair.

Nucleotide Excision Repair (NER)

NER is a more versatile pathway that removes a wide range of bulky, helix-distorting DNA adducts, such as the pyridyloxobutyl adducts formed by NNN.[4] The global genome NER (GG-NER) sub-pathway is initiated by the recognition of the lesion by the XPC protein complex. Following damage recognition, a multi-protein complex is assembled, which unwinds the DNA around the lesion. Endonucleases then incise the damaged strand on both sides of the adduct, and the resulting oligonucleotide containing the lesion is removed. Finally, DNA polymerase synthesizes a new stretch of DNA using the undamaged strand as a template, and DNA ligase seals the remaining nick.

References

- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]

- 2. Lesion recognition by XPC, TFIIH and XPA in DNA Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lesion recognition by XPC, TFIIH and XPA in DNA excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

N'-Nitrosonornicotine (NNN): A Comprehensive Technical Guide to its Toxicokinetics and In Vivo Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Found in various tobacco products, NNN is a significant etiological agent in cancers of the esophagus, oral cavity, and nasal cavity. The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth overview of the toxicokinetics and in vivo distribution of NNN, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Toxicokinetics of this compound

The toxicokinetics of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Understanding the toxicokinetics of NNN is crucial for assessing its carcinogenic risk and developing potential mitigation strategies.

Absorption

Following oral administration in Sprague-Dawley rats, NNN is rapidly absorbed. Systemic exposure, as measured by maximum plasma concentration (Cmax) and area under the curve (AUC), increases in a dose-proportional manner.

Distribution

Studies using radiolabeled NNN in mice have shown that it is widely distributed throughout the body. Initial high concentrations of radioactivity are observed in the liver, kidney, parotid gland, and nasal epithelium within minutes of administration. Over a 24-hour period, radioactivity tends to accumulate and be retained in tissues that are primary targets for NNN-induced carcinogenesis, including the nasal cavity, bronchi, and esophagus.

While comprehensive time-course data on NNN concentration in specific tissues is limited in publicly available literature, studies on DNA adduct formation provide insights into tissue-specific metabolic activation and persistence.

Table 1: In Vivo Distribution of this compound (NNN) in Rodents

| Species | Route of Administration | Time Point | Tissues with High Concentration/Radioactivity | Observations |

| Mouse | Intravenous | 6 minutes | Liver, Kidney, Parotid Gland, Nasal Epithelium, Melanin | Rapid and wide distribution. |

| 24 hours | Nasal Cavity, Bronchi, Esophagus, Salivary Glands, Liver, Kidney | Retention in target tissues for carcinogenesis. | ||

| Rat | Intraperitoneal (3 days) | 24 hours post-last dose | DNA Adducts (pmol/mg DNA): | Demonstrates metabolic activation in target organs. |

| Liver: 0.54 | ||||

| Lung: 0.05 | ||||

| Nasal Mucosa: 0.02 | ||||

| Kidney: < 0.005 | ||||

| Esophagus: < 0.005 |

Metabolism

The metabolism of NNN is a critical determinant of its carcinogenicity and is primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways are:

-

α-Hydroxylation (Metabolic Activation): This is the primary pathway leading to the formation of carcinogenic metabolites. It occurs at either the 2'- or 5'-position of the pyrrolidine ring.

-

2'-Hydroxylation: Leads to the formation of an unstable intermediate that spontaneously decomposes to form a reactive diazohydroxide. This can then form pyridyloxobutyl (POB)-DNA adducts.

-

5'-Hydroxylation: Also produces an unstable intermediate that generates a different diazohydroxide, which can also lead to DNA adduct formation.

-

-

Pyridine N-oxidation (Detoxification): This pathway leads to the formation of NNN-N-oxide, which is considered a detoxification product and is a major urinary metabolite.

The balance between these activating and detoxifying pathways influences the overall carcinogenic potential of NNN.

Excretion

NNN and its metabolites are primarily excreted in the urine. Following oral and intravenous administration in rats, urinary excretion of NNN increases in a dose-proportional manner. Major urinary metabolites include NNN-N-oxide and products of α-hydroxylation. The biological half-life of NNN has been reported to be approximately 0.77 hours in hamsters and 5.78 hours in rats, indicating species-specific differences in its elimination.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of NNN toxicokinetics. Below are outlines of key experimental protocols.

In Vivo Toxicokinetics Study in Rats

1. Animal Model:

-

Species: Male Sprague-Dawley or F344 rats (9-10 weeks old).

-

Acclimation: Animals are acclimated for at least one week prior to the study.

-

Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provided with standard chow and water ad libitum.

2. NNN Administration:

-

Preparation: NNN is dissolved in a suitable vehicle, such as sterile saline or water.

-

Routes of Administration:

-

Oral Gavage (PO): A single dose is administered directly into the stomach using a gavage needle.

-

Intravenous (IV): A single dose is administered via the tail vein.

-

-

Dose Levels: Multiple dose levels are typically used to assess dose-proportionality.

3. Sample Collection:

-

Blood: Blood samples are collected from the tail vein or via cardiac puncture at designated time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Urine: Urine is collected over specified intervals using metabolic cages.

-

Tissues: At the end of the designated time points, animals are euthanized, and tissues (liver, kidney, lung, esophagus, nasal cavity, etc.) are collected, weighed, and flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

1. Tissue Homogenization and Extraction:

-

Homogenization: Frozen tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Extraction: An internal standard (e.g., deuterated NNN) is added to the homogenate. The analytes are extracted using a suitable organic solvent (e.g., acetonitrile) to precipitate proteins. The mixture is vortexed and centrifuged. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Quantification of NNN and Metabolites:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for NNN and its metabolites.

-

NNN: m/z 178 → 148

-

NNN-N-oxide: (Specific transitions would be determined during method development)

-

Internal Standard (e.g., [¹³C₆]NNN): m/z 184 → 154

-

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of NNN and its metabolites in the biological samples.

Visualizations

NNN Metabolic Pathway

Caption: Metabolic pathways of this compound (NNN).

Experimental Workflow for NNN Toxicokinetics Study

Caption: Experimental workflow for an in vivo toxicokinetics study of NNN.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and in vivo distribution of this compound. The rapid absorption, widespread distribution with retention in target tissues, and metabolic activation to DNA-damaging species underscore its carcinogenic potential. While detailed quantitative data on tissue concentrations remain an area for further research, the methodologies and pathways described herein provide a solid foundation for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with NNN exposure. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting studies on this important tobacco-specific nitrosamine.

The Role of N'-Nitrosonornicotine in Esophageal and Oral Cavity Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Present in various tobacco products, NNN is a significant etiological agent in cancers of the esophagus and oral cavity. Its carcinogenicity is not direct; it necessitates metabolic activation into reactive intermediates that bind to DNA, forming adducts that lead to genetic mutations and the initiation of tumorigenesis. This technical guide provides a comprehensive overview of the role of NNN in esophageal and oral cavity cancers, detailing its metabolic activation, mechanisms of carcinogenesis, impact on cellular signaling pathways, and a summary of its carcinogenic effects in animal models. Detailed experimental protocols for studying NNN-induced carcinogenesis are also presented.

Introduction

Tobacco use is a leading preventable cause of cancer worldwide. Among the myriad of carcinogens in tobacco products, this compound (NNN) is of particular concern due to its established role in the development of esophageal and oral cavity cancers.[1] NNN is formed from the nitrosation of nornicotine, a metabolite of nicotine, during the curing and processing of tobacco.[2] It is present in both smokeless tobacco products and cigarette smoke. This guide will delve into the molecular mechanisms by which NNN exerts its carcinogenic effects, providing a technical resource for researchers and professionals in the field of oncology and drug development.

Metabolic Activation of this compound

The carcinogenicity of NNN is contingent upon its metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes.[3] The principal activation pathway is α-hydroxylation, which occurs at either the 2'- or 5'-carbon of the pyrrolidine ring.

-

2'-Hydroxylation: This pathway is considered the major route for NNN-induced carcinogenesis in the esophagus and oral cavity. It results in the formation of an unstable intermediate, 2'-hydroxyNNN, which spontaneously decomposes to form the reactive electrophile, 4-(3-pyridyl)-4-oxobutanediazohydroxide. This intermediate can then alkylate DNA, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.[4]

-

5'-Hydroxylation: This pathway leads to the formation of 5'-hydroxyNNN, which also generates a DNA-reactive intermediate.

-

Other Pathways: Pyridine N-oxidation is generally considered a detoxification pathway, resulting in a less toxic metabolite. Minor pathways such as β-hydroxylation and the formation of norcotinine also occur but are thought to contribute less to the overall carcinogenicity of NNN.[3]

The balance between these activation and detoxification pathways can significantly influence the carcinogenic potential of NNN in an individual.

Metabolic activation and detoxification pathways of this compound (NNN).

Mechanism of Carcinogenesis: DNA Adduct Formation

The reactive intermediates generated from NNN metabolism covalently bind to DNA, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes.

The primary DNA adducts formed from NNN are pyridyloxobutyl (POB)-DNA adducts.[5] The most extensively studied of these is O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd).[6] The formation and persistence of these adducts in target tissues like the oral mucosa and esophagus are strongly correlated with the carcinogenic activity of NNN.[6]

Disrupted Signaling Pathways

Beyond its genotoxic effects through DNA adduction, NNN and its metabolites can also promote carcinogenesis by dysregulating key cellular signaling pathways that control cell proliferation, survival, and migration. The binding of NNN to nicotinic acetylcholine receptors (nAChRs) can trigger the activation of downstream signaling cascades, including:

-

PI3K/Akt/mTOR Pathway: Aberrant activation of this pathway is a frequent event in many cancers, including esophageal squamous cell carcinoma.[7] It promotes cell growth, proliferation, and survival while inhibiting apoptosis. NNN has been shown to activate the PI3K/Akt pathway, contributing to its carcinogenic effects.[8][9][10]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell growth and proliferation.[11] Dysregulation of this pathway is also implicated in various cancers. NNN can lead to the activation of the MAPK/ERK pathway, further driving tumorigenesis.[7]

The synergistic disruption of these pathways by NNN creates a cellular environment conducive to malignant transformation and progression.

NNN-induced deregulation of PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Quantitative Data on NNN Carcinogenicity

Animal studies, particularly in F344 rats, have been instrumental in elucidating the carcinogenic potential of NNN. These studies provide quantitative data on tumor incidence and multiplicity in target organs.

| Animal Model | Route of Administration | Dose | Duration | Target Organ | Tumor Incidence (%) | Reference |

| F344 Rats (male) | Drinking Water | 14 ppm (S)-NNN | Chronic | Oral Cavity | 100 | [12] |

| F344 Rats (male) | Oral Swabbing | NNN + NNK | 131 weeks | Oral Cavity | 26.7 | [12] |

| F344 Rats (male) | Subcutaneous | 2.5 mg/kg N-methyl-N-benzylnitrosamine | 20 weeks | Esophagus | 73.2 | [13] |

| Wistar Rats (male) | Drinking Water | Sarcosine ethyl ester hydrochloride + Sodium nitrite | 7 weeks | Esophagus | 100 | [14] |

Experimental Protocols

NNN-Induced Carcinogenesis in F344 Rats

This protocol outlines a typical in vivo study to assess the carcinogenicity of NNN in F344 rats.

-

Animal Model: Male F344 rats, 6-8 weeks old.

-

Acclimatization: Animals are acclimated for at least one week prior to the start of the study.

-

Carcinogen Administration:

-

Drinking Water: NNN is dissolved in the drinking water at a specified concentration (e.g., 14 ppm). The solution is freshly prepared and replaced regularly.

-

Oral Swabbing: A solution of NNN in a suitable vehicle is applied to the oral cavity of the rats using a cotton swab, typically 5 days a week.

-

-

Study Duration: The study duration can range from several weeks to the lifetime of the animal (approximately 2 years).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Tissue Collection: At the end of the study, animals are euthanized. A complete necropsy is performed. The esophagus and oral cavity are carefully examined for gross lesions. Tissues are collected and fixed in 10% neutral buffered formalin for histopathological analysis.[15][16][17]

-

Histopathology: Fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Lesions are classified as pre-neoplastic (e.g., dysplasia, hyperplasia) or neoplastic (benign or malignant) and graded.

-

Data Analysis: Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are calculated and statistically analyzed.

Analysis of POB-DNA Adducts by LC-MS/MS

This protocol describes the quantification of POB-DNA adducts in tissues from NNN-treated animals.

-

DNA Isolation: DNA is isolated from target tissues (e.g., oral mucosa, esophageal epithelium) using standard DNA isolation kits or phenol-chloroform extraction.

-

Hydrolysis: The isolated DNA is subjected to neutral thermal hydrolysis followed by enzymatic hydrolysis to release the DNA adducts as individual nucleosides or bases.[18][19]

-

Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove interfering substances.[18][19]

-

LC-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

-

Chromatography: A C18 reverse-phase column is typically used to separate the adducts.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts. Deuterated internal standards are used for accurate quantification.

-

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of the corresponding internal standard.

In Vitro Cell Culture Model

This protocol outlines the use of cultured human oral or esophageal epithelial cells to study the effects of NNN.

-

Cell Culture: Primary human oral keratinocytes or esophageal epithelial cells are cultured in a serum-free keratinocyte growth medium.[6][20][21][22] Organotypic (3D) cultures can also be established to better mimic the in vivo tissue architecture.[20]

-

NNN Treatment: Cells are treated with varying concentrations of NNN for different time periods.

-

Endpoint Analysis:

-

Cytotoxicity: Cell viability is assessed using assays such as the MTT or LDH assay.

-

DNA Adduct Formation: DNA is isolated from the treated cells, and POB-DNA adducts are quantified by LC-MS/MS as described above.

-

Gene Expression Analysis: Changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair are analyzed by RT-qPCR or RNA sequencing.

-

Signaling Pathway Activation: The activation of PI3K/Akt and MAPK/ERK pathways is assessed by Western blotting for phosphorylated forms of key proteins (e.g., p-Akt, p-ERK).

-

Experimental workflow for studying NNN-induced carcinogenesis.

Conclusion

This compound is a significant human carcinogen that plays a critical role in the etiology of esophageal and oral cavity cancers. Its carcinogenic activity is mediated through metabolic activation to DNA-reactive intermediates, leading to the formation of mutagenic pyridyloxobutyl-DNA adducts. Furthermore, NNN promotes tumorigenesis by dysregulating pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades. A thorough understanding of these mechanisms is crucial for the development of effective strategies for the prevention, early detection, and treatment of NNN-induced cancers. The experimental models and protocols detailed in this guide provide a framework for continued research in this important area of public health. Future research should focus on identifying biomarkers of NNN exposure and susceptibility, as well as developing novel therapeutic agents that target the specific molecular alterations induced by this potent carcinogen.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Mass Spectrometric Quantitation of Pyridyloxobutyl DNA Phosphate Adducts in Rats Chronically Treated with N´-Nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Isolation and characterization of mouse and human esophageal epithelial cells in 3D organotypic culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 10. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of dietary molybdenum on esophageal carcinogenesis in rats induced by N-methyl-N-benzylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue collection [protocols.io]

- 16. research.rutgers.edu [research.rutgers.edu]

- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 18. Quantitation of pyridyloxobutyl DNA adducts of tobacco-specific nitrosamines in rat tissue DNA by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reconstituted human oral and esophageal mucosa in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oral and pharyngeal epithelial keratinocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A stable protocol for the fabrication of transplantable human oral mucosal epithelial cell sheets for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

N'-Nitrosonornicotine (NNN) Exposure: A Technical Guide to Disrupted Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine, is a Group 1 carcinogen unequivocally linked to human cancers. Its oncogenic activity stems from a dual mechanism: metabolic activation leading to genotoxicity and the disruption of crucial cellular signaling pathways that govern cell fate. This technical guide provides an in-depth analysis of the core signaling cascades perturbed by NNN exposure. We will explore the intricate molecular events following NNN's interaction with cellular receptors, leading to the aberrant activation of pro-survival and proliferative pathways, and the suppression of apoptotic mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound (NNN) is a significant contributor to the carcinogenic properties of tobacco products. Its primary modes of action involve two synergistic mechanisms. Firstly, metabolic activation of NNN by cytochrome P450 enzymes generates reactive intermediates that form DNA adducts, leading to genetic mutations and initiation of carcinogenesis[1]. Secondly, NNN can directly interact with and modulate the activity of cellular receptors, thereby hijacking signaling pathways that regulate fundamental cellular processes. This guide focuses on the latter, receptor-mediated disruption of cellular signaling by NNN.

The primary targets of NNN's signaling interference are nicotinic acetylcholine receptors (nAChRs) and potentially β-adrenergic receptors (β-AdrRs)[2]. Binding of NNN to these receptors triggers a cascade of downstream signaling events, most notably the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The aberrant activation of these pathways culminates in a cellular phenotype conducive to tumorigenesis, characterized by increased cell proliferation, evasion of apoptosis, and enhanced angiogenesis.

Core Signaling Pathways Disrupted by NNN

Nicotinic Acetylcholine Receptor (nAChR) Signaling

NNN, as a structural analog of nicotine, can bind to various subtypes of nAChRs expressed on the surface of both neuronal and non-neuronal cells[3]. This interaction can lead to the activation of several downstream signaling pathways implicated in cancer development[3]. The activation of nAChRs by NNN can trigger an influx of Ca2+, which acts as a second messenger to initiate a cascade of intracellular events[4].

NNN-induced nAChR signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon activation by upstream signals, such as those initiated by nAChR stimulation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a plethora of downstream targets, leading to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and the activation of proteins that promote cell cycle progression and survival.

PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of this pathway, often initiated by receptor tyrosine kinases or nAChRs, involves a series of sequential phosphorylations. This cascade typically begins with the activation of Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that promote cell growth and division.

MAPK/ERK signaling pathway.

β-Adrenergic Receptor (β-AdrR) Signaling

Emerging evidence suggests that NNN, similar to other tobacco constituents, may also interact with β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of β-AdrRs can also lead to the stimulation of downstream pathways, including the MAPK/ERK cascade, contributing to cell proliferation and survival.

Quantitative Data on NNN-Induced Signaling Disruptions

Disclaimer: Direct quantitative data on the effects of NNN on specific protein phosphorylation and gene expression are limited in the publicly available literature. The following tables include available data for NNN and, where noted, for the closely related tobacco alkaloid, nicotine, to provide a broader context.

Table 1: Effect of NNN on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| A549 | Lung Carcinoma | ~15.8 | Not Specified | Not Specified |

| HepG2 | Liver Carcinoma | ~15.6 | Not Specified | Not Specified |

Data for NNN IC50 values are sparse and can vary significantly depending on the cell line and experimental conditions.

Table 2: NNN and Nicotine Effects on PI3K/Akt and MAPK/ERK Pathway Activation

| Target Protein | Treatment | Cell Line | Fold Change in Phosphorylation (vs. Control) | Method |

| p-Akt (Ser473) | Nicotine | Various | Increased | Western Blot |

| p-ERK1/2 | Nicotine | Various | Increased | Western Blot |

Table 3: NNN and Nicotine Effects on Gene Expression

| Gene | Biological Process | Treatment | Cell Line | Fold Change in Expression (vs. Control) | Method |

| Bcl-2 | Anti-apoptosis | Nicotine | Lung Cancer Cells | Increased | Real-Time PCR |

| Bax | Pro-apoptosis | Nicotine | Lung Cancer Cells | Decreased | Real-Time PCR |

| VEGF | Angiogenesis | Nicotine | Various | Increased | Real-Time PCR |

| MMP-9 | Angiogenesis/Invasion | Nicotine | Various | Increased | Real-Time PCR |

Note: Specific fold-change values for NNN are not consistently reported. Nicotine has been demonstrated to upregulate anti-apoptotic and pro-angiogenic genes and downregulate pro-apoptotic genes.

Experimental Protocols

Cell Culture and NNN Treatment

-

Cell Lines: Select appropriate human cancer cell lines (e.g., lung, esophageal, pancreatic) based on the research question.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

NNN Preparation: Dissolve NNN in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of NNN or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Western Blotting for Protein Phosphorylation Analysis

Western blotting workflow.

-

Cell Lysis: After NNN treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Following NNN treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., Bcl-2, Bax, VEGF, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

NNN Treatment: Treat the cells with a range of NNN concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-